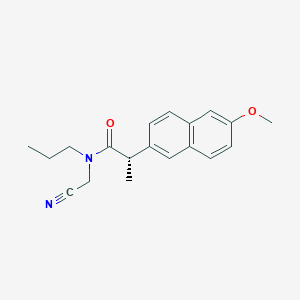![molecular formula C18H16N2O4 B2473432 3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 1005262-43-0](/img/structure/B2473432.png)
3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a chemical compound that has been studied extensively in scientific research due to its potential applications in the field of medicine. This compound is also known as MPP and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Anticancer Properties and Mechanisms
Research has demonstrated the anticancer potential of similar pyrrolo[3,4-d]isoxazole derivatives. For instance, certain pyrazole derivatives and substituted azabicyclo hexane-diones have shown potent cytotoxic activity against various human and murine tumor cell lines. These compounds have been found to target multiple enzymes involved in nucleic acid metabolism, with a primary focus on inhibiting IMP dehydrogenase activity, leading to selective depletion of dGTP pool levels without targeting the DNA molecule directly. This inhibition mechanism suggests a potential application in cancer treatment due to their significant activity compared to standard cytotoxic agents (Barnes, Izydore, & Hall, 2001).
Optical and Electronic Applications
Derivatives of pyrrolo[3,4-d]isoxazole have been investigated for their photophysical properties, showing potential applications in the creation of novel organic optoelectronic materials. Studies have synthesized symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions, observing gradual red-shifts in maximum absorption and emission bands with increased electron-donating strength of the substituents. This suggests their utility in developing organic optoelectronic devices due to their enhanced water solubility and acid-base indicator properties (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).
Synthesis of Novel Derivatives
In the synthesis domain, new pyrrolo[3,4-d]pyrimidine derivatives have been created through low-temperature reactions, expanding the chemical diversity of pyrrolo[3,4-d]isoxazole compounds. These derivatives exhibit unique structural properties, highlighting the versatility of pyrrolo[3,4-d]isoxazole derivatives in synthetic chemistry (Adams, Saçmacı, Üngören, & Akçamur, 2005).
Advanced Material Development
Moreover, conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) units have been synthesized, showing significant promise for electronic applications due to their photoluminescence and high photochemical stability. These properties make them suitable for potential use in electronic devices, further underscoring the broad utility of pyrrolo[3,4-d]isoxazole derivatives in scientific research and material science (Beyerlein & Tieke, 2000).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-13-9-7-11(8-10-13)15-14-16(18(22)19-17(14)21)24-20(15)12-5-3-2-4-6-12/h2-10,14-16H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIVGQYVXNWQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




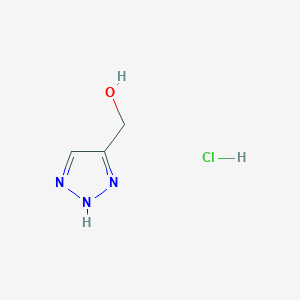

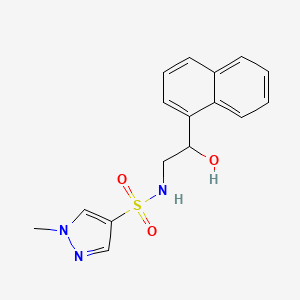
![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)
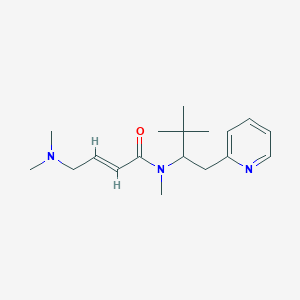


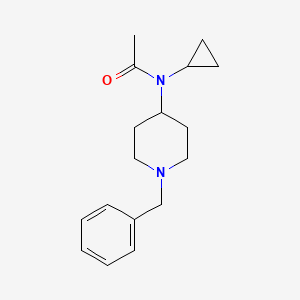
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)

